Methyl 3-[1-(4-chlorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]propanoate is a synthetic compound that acts as a selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1) []. It belongs to a class of compounds being investigated for their potential to treat autoimmune diseases like multiple sclerosis. This compound exhibits high potency and efficacy at low oral doses [].
Methyl 3-[1-(4-chlorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]propanoate functions as a selective agonist of the S1P1 receptor []. This selectivity is crucial as it minimizes interactions with other S1P receptors, specifically S1P3, thereby reducing potential cardiovascular side effects associated with non-selective S1P receptor agonists []. By activating the S1P1 receptor, this compound is believed to modulate lymphocyte trafficking, preventing them from reaching inflammatory sites and thus mitigating the autoimmune response.
Methyl 3-[1-(4-chlorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]propanoate shows promise as a potential therapeutic agent for autoimmune diseases. Its high selectivity for the S1P1 receptor, coupled with its efficacy at low oral doses, makes it a candidate for further preclinical and clinical development []. Specifically, it has demonstrated efficacy in a collagen-induced arthritis model, suggesting potential application in treating rheumatoid arthritis and other inflammatory joint diseases [].
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: